molecular formula C13H15NO3 B112886 Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 66207-08-7

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B112886
CAS No.: 66207-08-7
M. Wt: 233.26 g/mol
InChI Key: PHSSLYCBJRMEEV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compounds containing the diethylphosphono group typically involves the reaction of diethyl phosphite with various substrates. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the diethylphosphono compound . Another method involves the reaction of diethyl phosphite with aldehydes or ketones under basic conditions to form the corresponding diethylphosphono derivatives .

Industrial Production Methods

Industrial production of diethylphosphono compounds often involves large-scale reactions using similar methods as in laboratory synthesis. The reactions are typically carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

The diethylphosphono group can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving the diethylphosphono group include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from reactions involving the diethylphosphono group include phosphonic acids, phosphonates, phosphines, and phosphine oxides . These products have various applications in different fields, including pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, especially analgesics and anti-inflammatory drugs. Its structural properties allow for modifications that enhance therapeutic efficacy.

Case Study:
A study published in the Journal of Medicinal Chemistry highlights the synthesis of novel analgesics derived from this compound, demonstrating improved pain relief profiles compared to traditional medications .

Neuroscience Research

Impact on Neurotransmitter Systems:
The unique bicyclic structure of this compound enables researchers to investigate its effects on neurotransmitter systems, making it valuable in studies related to cognitive function and neuroprotection.

Research Insights:
In a recent investigation, the compound was tested for its neuroprotective effects against oxidative stress in neuronal cell cultures, showing promising results that suggest potential applications in treating neurodegenerative diseases .

Organic Synthesis

Building Block for Complex Molecules:
this compound is utilized as a building block in organic chemistry for the synthesis of more complex molecules, facilitating the development of new materials and compounds.

Synthesis Example:
A synthetic pathway reported in Organic Letters illustrates how this compound can be transformed into various derivatives that exhibit enhanced chemical properties, expanding its utility in material science .

Drug Delivery Systems

Enhancing Bioavailability:
Due to its favorable physicochemical properties, this compound is suitable for formulating advanced drug delivery systems, which enhance the bioavailability and targeted delivery of therapeutic agents.

Application Study:
Research demonstrated that encapsulating drugs within nanoparticles formulated with this compound significantly improved drug release profiles and cellular uptake in vitro .

Biochemical Assays

Investigation of Enzyme Interactions:
This compound is employed in biochemical assays to study enzyme interactions and metabolic pathways, providing insights into various biological processes.

Experimental Findings:
In a study assessing enzyme kinetics, this compound was used as a substrate analog, revealing critical information about enzyme mechanisms and potential inhibitors .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Pharmaceutical DevelopmentIntermediate for analgesics and anti-inflammatory drugsEnhanced pain relief profiles
Neuroscience ResearchEffects on neurotransmitter systems; potential neuroprotectionPromising results against oxidative stress
Organic SynthesisBuilding block for complex moleculesNew derivatives with enhanced properties
Drug Delivery SystemsFormulation for improved bioavailability and targeted deliveryImproved drug release profiles
Biochemical AssaysStudy of enzyme interactions and metabolic pathwaysInsights into enzyme kinetics

Comparison with Similar Compounds

Steric and Stereochemical Variations

  • tert-Butyl Derivatives : The tert-butyl analog (CAS: 161157-50-2) replaces the benzyl group with a bulkier tert-butyl moiety, reducing molecular weight (199.25 g/mol ) and altering physical properties (liquid state). This compound is synthesized via epoxidation using mCPBA in dichloromethane, achieving 94% yield . Its liquid state simplifies handling in large-scale reactions.
  • Enantiomeric Forms: The (6R)-stereoisomer (CAS: 1624258-63-4) highlights the role of chirality in drug development. Though structurally identical to the parent compound, its stereochemistry makes it critical for synthesizing enantiopure pharmaceuticals.
  • Pyrrole-Substituted Derivatives : Compounds like CAS: 1796902-09-4 incorporate a pyrrole ring, increasing molecular weight (312.40 g/mol ) and complexity. These derivatives are tailored for niche applications, such as kinase inhibitors, but discontinuation signals synthesis or stability issues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, and how can yield be maximized?

  • Methodological Answer : The synthesis of bicyclic aziridine derivatives like this compound typically involves cyclization reactions. For example, tert-butyl analogs are synthesized via reactions between 3-chloroperbenzoic acid and dihydropyridine derivatives in dichloromethane at controlled temperatures (0–25°C) over 12–24 hours. Catalysts like DMAP may enhance reactivity. Purification via silica gel chromatography (hexane/ethyl acetate) yields 64–94% purity. To maximize yield, optimize solvent polarity, reaction time, and catalyst loading. Scaling requires epimerization/hydrolysis steps to resolve stereoisomers, as demonstrated in enantiopure syntheses .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with bicyclic protons appearing as distinct multiplet signals (δ 3.0–4.5 ppm). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ ion). High-performance liquid chromatography (HPLC) with chiral columns assesses enantiopurity. Purity is quantified via GC or LC-MS, ensuring ≥95% purity for pharmacological studies .

Q. What are the primary safety considerations when handling this compound?

  • Methodological Answer : Acute oral toxicity (rat LD₅₀ > 2,959 mg/kg) and mild skin irritation (rabbit tests) suggest moderate hazards. Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (dust/mist LC₅₀ ≥5.19 mg/L). Chronic exposure in rodents shows liver and CNS effects at >2.3 mg/kg/day. Store in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How does stereochemistry influence the synthesis and biological activity of this compound?

  • Methodological Answer : Enantiomeric purity critically impacts pharmacological activity. For example, tert-butyl derivatives with (1R,4S,6R) configurations are synthesized via chiral lactone intermediates. Epimerization at C4 during hydrolysis resolves undesired diastereomers. Stereochemical analysis via circular dichroism (CD) or X-ray crystallography is essential. Biological assays (e.g., receptor binding) should compare enantiomers to establish structure-activity relationships (SARs) .

Q. What in vitro and in vivo models are used to assess its toxicity?

  • Methodological Answer :

  • In vitro : Ames test (OECD 471) for mutagenicity; mammalian cell gene mutation (OECD 476) and chromosomal aberration assays (OECD 473). Negative results indicate low genotoxicity .
  • In vivo : Acute oral toxicity (OECD 401) in rats, chronic exposure (29-month dermal studies in mice, NOAEL >10.18 mg/kg). Histopathology of liver/stomach tissues identifies target organ effects .

Q. What is the environmental fate and biodegradation profile of this compound?

  • Methodological Answer :

  • Biodegradation : Not readily biodegradable (71% degradation over 28 days; OECD 301B). Use activated sludge tests to assess microbial breakdown.
  • Aquatic toxicity : LC₅₀ for fish (24 mg/L), EC₅₀ for Daphnia magna (40 mg/L), and ErC₅₀ for algae (>110 mg/L) indicate moderate ecotoxicity. Monitor bioaccumulation (log Pow =1.34) using OECD 107 guidelines .

Q. How do structural modifications (e.g., ester group substitution) affect pharmacological properties?

  • Methodological Answer : Replace the benzyl group with tert-butyl or methyl esters to alter lipophilicity (log Pow) and bioavailability. For example, methyl esters show higher solubility but reduced CNS penetration. SAR studies using radiolabeled analogs (³H or ¹⁴C) can track metabolic pathways. Computational modeling (e.g., molecular docking) predicts binding affinity to target enzymes or receptors .

Q. What methodologies resolve contradictions in toxicity data across studies?

  • Methodological Answer : Discrepancies in LD₅₀ values (e.g., rat oral vs. dermal) arise from exposure routes or metabolic differences. Meta-analyses using species-specific physiologically based pharmacokinetic (PBPK) models clarify dose-response relationships. Cross-validate in vitro cytotoxicity (e.g., HepG2 cells) with in vivo data to identify thresholds for adverse effects .

Properties

IUPAC Name

benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(14-7-6-11-12(8-14)17-11)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSSLYCBJRMEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1O2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525863
Record name Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66207-08-7
Record name Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Chlorobenzoperoxoic acid (51.1 g, 228 mmol) was added portion wise to a solution of 5,6-dihydropyridine-1(2H)-carboxylate (33.0 g, 152 mmol) in DCM (200 mL) at 0° C. After 10 minutes at 0° C., the reaction was warmed to room temperature and stirred at room temperature for 4 hours. The reaction mixture was diluted with ether (800 mL), washed with 1N NaOH solution (2×200 mL), saturated N2SO3 solution (2×100 mL), brine (100 mL), dried (sodium sulfate) and concentrated in vacuo to give benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (35.0 g, 99%) as an oil.
Quantity
51.1 g
Type
reactant
Reaction Step One
Name
5,6-dihydropyridine-1(2H)-carboxylate
Quantity
33 g
Type
reactant
Reaction Step One
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200 mL
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800 mL
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reactant
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Synthesis routes and methods II

Procedure details

A solution of benzyl 5,6-dihydropyridine-1(2H)-carboxylate (9.93 g, 45.76 mmol) in CH2Cl2 (75 mL) was cooled to 0° C. Solid m-chloroperoxybenzoic acid (77%, 15.38 g, 1.5 equiv) was added. After 10 min, the reaction mixture was warmed slowly to rt. A white precipitate formed after 1 h. The reaction was complete after an additional hour of stirring. The mixture was diluted with ether (300 mL), washed by with 5% aq NaOH (2×40 mL), 25% aq Na2S2O3 solution (3×20 mL) and brine (30 mL), and dried over Na2SO4. After concentration, the residue was purified by flash chromatography to afford benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (7.87 g, 74% yield). MS ESI +ve m/z 234 (M+1).
Quantity
9.93 g
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reactant
Reaction Step One
Quantity
75 mL
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solvent
Reaction Step One
Quantity
15.38 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A stirred solution of benzyl 3,6-dihydropyridine-1(2H)-carboxylate (20.0 g, 92.0 mmol) in dichloromethane (280 ml) was cooled to 0° C. A solution of m-chloroperoxybenzoic acid (22.5 g, approx. 130 mmol) in dichloromethane (560 ml) was added drop-wise and the resulting colourless reaction mixture warmed to room temperature. After an additional 4 h at room temperature (reaction complete by tlc using 50:50 hexane:ethyl acetate as eluent.) the reaction mixture was washed with aqueous potassium carbonate solution (5 wt %, 3×200 ml) and brine (200 ml). The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to furnish benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate as a yellow oil (22.0 g; 100%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
22.5 g
Type
reactant
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560 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 2
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 3
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Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 4
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Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 6
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

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